molecular formula C8H9ClN4O B13211517 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole

Cat. No.: B13211517
M. Wt: 212.63 g/mol
InChI Key: WZALEPOSPTWNEJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole typically involves the reaction of 2-methyl-1H-imidazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the oxadiazole ring. Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, and various bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with hydrogen peroxide can produce an oxide derivative .

Scientific Research Applications

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-methyl-1H-benzimidazole
  • 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
  • 2-(Chloromethyl)-1H-imidazole

Uniqueness

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is unique due to the presence of both an imidazole and an oxadiazole ring in its structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-(chloromethyl)-5-[(2-methylimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C8H9ClN4O/c1-6-10-2-3-13(6)5-8-12-11-7(4-9)14-8/h2-3H,4-5H2,1H3

InChI Key

WZALEPOSPTWNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=NN=C(O2)CCl

Origin of Product

United States

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